Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate

Description

Systematic Nomenclature and Structural Identification

This compound is systematically named as ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound exists under multiple Chemical Abstracts Service registry numbers, with 1245646-71-2 being the primary identifier, though alternative registry number 34873-96-6 has also been documented in chemical databases. This multiplicity in registry numbers reflects the complex naming conventions that have evolved around substituted triazole derivatives and the various tautomeric forms these compounds can adopt.

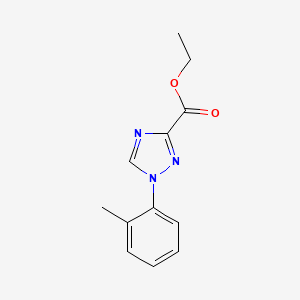

The molecular structure features a 1,2,4-triazole core ring system with substitution at the 1-position by an ortho-methylphenyl group and at the 3-position by an ethyl carboxylate moiety. The Simplified Molecular Input Line Entry System representation is expressed as O=C(C1=NN(C2=CC=CC=C2C)C=N1)OCC, which clearly delineates the connectivity pattern between the triazole ring, the aromatic ortho-tolyl substituent, and the ethyl ester functionality. The three-dimensional conformational analysis reveals that the compound adopts a planar configuration around the triazole ring, with the ortho-methyl group of the tolyl substituent creating a specific steric environment that influences both the compound's physical properties and its biological interactions.

The structural identification is further supported by spectroscopic and computational analyses available through major chemical databases. The compound exhibits characteristic absorption patterns in nuclear magnetic resonance spectroscopy that distinguish it from other triazole derivatives, particularly in the aromatic region where the ortho-substituted phenyl ring displays unique coupling patterns. The presence of the ethyl ester group introduces additional complexity to the spectroscopic profile, with the ethyl protons appearing as characteristic multiplets that confirm the ester functionality.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical evolution of triazole chemistry, which began with the pioneering work of Bladin in 1885 when the term "triazole" was first coined to describe five-membered heterocyclic rings containing three nitrogen atoms. The fundamental chemistry of 1,2,4-triazoles was subsequently developed through several key synthetic methodologies, most notably the Einhorn-Brunner reaction, which was initially described by German chemist Alfred Einhorn in 1905 and later expanded by Karl Brunner in 1914. This reaction provided a foundational approach for synthesizing substituted 1,2,4-triazoles by treating imides with alkyl hydrazines to form isomeric mixtures of triazole products.

The historical significance of 1,2,4-triazole derivatives gained tremendous momentum following the discovery of their antifungal properties in 1944, which led to the eventual development of clinically important compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. These breakthroughs established triazoles as privileged scaffolds in medicinal chemistry and stimulated extensive research into structure-activity relationships within this chemical class. The mechanism of antifungal action, involving inhibition of ergosterol synthesis through blocking of cytochrome P450-dependent enzymes, provided a clear biological rationale for continued development of triazole-based therapeutics.

The specific historical development of ortho-tolyl substituted triazole carboxylates represents a more recent advancement in the field, emerging from systematic efforts to explore the effects of aromatic substitution patterns on biological activity. Research conducted over the past two decades has demonstrated that the position of methyl substitution on the phenyl ring significantly influences both the physicochemical properties and biological activities of triazole derivatives. The ortho-substitution pattern introduces unique steric constraints that can enhance selectivity for specific biological targets while potentially reducing off-target effects associated with less sterically hindered analogs.

Significance in 1,2,4-Triazole Derivative Research

This compound occupies a position of considerable significance within contemporary 1,2,4-triazole derivative research, serving as both a synthetic intermediate and a bioactive compound in its own right. The compound exemplifies the sophisticated approach to molecular design that characterizes modern heterocyclic chemistry, where specific substitution patterns are systematically investigated to optimize desired biological properties. Recent comprehensive reviews have highlighted the exceptional diversity of biological activities exhibited by 1,2,4-triazole derivatives, including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, and antihypertensive effects, positioning this compound class among the most versatile scaffolds in medicinal chemistry.

The ortho-tolyl substitution pattern present in this compound represents a strategic design element that has been shown to influence biological activity through multiple mechanisms. The steric bulk of the ortho-methyl group creates a unique three-dimensional environment that can enhance binding specificity to target proteins while potentially reducing metabolic liability compared to unsubstituted analogs. Research has demonstrated that triazole derivatives with aromatic substituents at the 1-position frequently exhibit enhanced biological activities compared to their unsubstituted counterparts, with the specific substitution pattern determining the selectivity profile across different biological targets.

The ethyl carboxylate functionality at the 3-position of the triazole ring provides additional opportunities for structure-activity optimization through ester hydrolysis, prodrug strategies, or further synthetic elaboration. This functional group has been shown to influence both the pharmacokinetic properties and biological activities of triazole derivatives, with ester groups often serving as masked carboxylic acids that can undergo hydrolysis to reveal the active carboxylate form. The combination of the ortho-tolyl substituent and ethyl carboxylate functionality creates a compound with balanced lipophilicity and hydrogen bonding capacity, properties that are essential for effective biological activity.

Contemporary research in 1,2,4-triazole derivatives has increasingly focused on understanding the precise molecular mechanisms underlying their biological activities, with compounds like this compound serving as valuable tools for investigating structure-function relationships. The compound's well-defined structure and accessible synthetic routes make it an ideal candidate for systematic modification studies aimed at optimizing specific biological properties while maintaining acceptable pharmacological profiles. The growing body of literature documenting the activities of triazole derivatives continues to reinforce their importance as privileged scaffolds in drug discovery, with ongoing research likely to reveal additional applications for compounds bearing the structural features present in this compound.

Properties

IUPAC Name |

ethyl 1-(2-methylphenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDGBYYXSWIIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745204 | |

| Record name | Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-71-2 | |

| Record name | Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate (CAS No: 1245646-71-2) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a triazole ring and an ethyl ester, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is C12H13N3O2, with a molecular weight of approximately 231.25 g/mol .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties, primarily due to their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi. This compound has shown promising antifungal activity against various fungal strains. In vitro studies have indicated that compounds within this class can effectively inhibit growth in species such as Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Efficacy

A study evaluating the antifungal properties of triazole derivatives reported that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating significant antifungal potential .

Antibacterial Activity

Research has also highlighted the antibacterial properties of triazole compounds. This compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with MIC values ranging from 16 to 32 µg/mL.

Comparative Analysis of Antibacterial Efficacy

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 16 | 32 |

| Standard Antibiotic (e.g., Ampicillin) | 8 | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored through various cytotoxicity assays. In studies involving leukemia cell lines, this compound exhibited dose-dependent cytotoxic effects.

Cytotoxicity Study Results

In a recent study assessing cytotoxic effects on acute lymphoblastic leukemia cells:

- Compound Concentration : The compound was tested at concentrations of 10 µM to 100 µM.

- Results : A significant reduction in cell viability was observed at higher concentrations (50% inhibition at 50 µM), suggesting its potential as an anticancer agent .

The biological activities of this compound are attributed to its structural features that allow it to interact with biological targets effectively. Its triazole moiety can form hydrogen bonds with active sites in enzymes and receptors, leading to inhibition or modulation of their activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal and Antibacterial Activity:

Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as an antifungal agent. It inhibits cytochrome P450 enzymes crucial for ergosterol synthesis in fungi, leading to compromised cell membrane integrity. In vitro studies demonstrate its effectiveness against various fungal pathogens and both Gram-positive and Gram-negative bacteria .

Anticancer Properties:

Recent research highlights the compound's anticancer potential. Studies show that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Its unique structural features may enhance its interaction with specific molecular targets within cancer cells .

Agricultural Applications

Fungicide Development:

The compound is explored as a fungicide due to its ability to inhibit the growth of plant pathogens. Its application can lead to improved crop yields by protecting plants from fungal infections.

Herbicide Potential:

Research indicates that this compound may also serve as a herbicide, offering a potential solution for weed management in agricultural practices .

Materials Science Applications

Synthesis of Advanced Materials:

In materials science, this compound is being investigated for its role in synthesizing advanced materials such as polymers and nanomaterials. Its unique structural properties can be leveraged to develop innovative materials with specific functionalities .

Comparative Analysis with Related Compounds

The compound can be compared with other triazole derivatives to assess its unique properties and applications:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 3-(p-tolyl)-1H-1,2,4-triazole | Para-substituted | Similar antifungal activity |

| Ethyl 3-(m-tolyl)-1H-1,2,4-triazole | Meta-substituted | Reduced activity |

| Ethyl 3-(phenyl)-1H-1,2,4-triazole | Phenyl-substituted | Broader spectrum of activity |

The ortho substitution in this compound contributes to its distinct reactivity and biological profile compared to its para and meta counterparts .

Case Studies

Study on Antifungal Activity:

A study published in PubMed examined the antifungal efficacy of this compound against common fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations of the compound .

Investigation of Anticancer Mechanisms:

Research conducted at a leading university focused on the anticancer mechanisms of this compound. The study revealed that it effectively triggers apoptosis through the activation of caspases in various cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

*Estimated based on molecular formula (C₁₂H₁₃N₃O₂); †Predicted using similar compounds.

Key Observations :

- Alkyl vs. Aryl Substituents : Methyl substitution at position 1 (e.g., Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate) reduces steric hindrance and melting point (37–39°C) compared to bulkier aryl groups like o-tolyl or bromophenyl .

- Heteroaromatic Substituents : Pyridinyl groups (e.g., Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate) introduce hydrogen-bonding capability, influencing solubility and target affinity .

Key Observations :

- Pyridinyl Derivatives : Ethyl 1-(pyridin-3-yl) analogues exhibit broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with IC₅₀ values in the micromolar range .

- Antitumor Activity : Chlorophenyl and trifluoromethyl substituents enhance cytotoxicity, as seen in c-Met inhibitors suppressing lung cancer cell proliferation .

- Agrochemical Use : Dichlorophenyl and trichloromethyl groups are common in herbicide safeners, likely due to their stability and enzyme-interaction capabilities .

Preparation Methods

Starting Materials and Precursors

- Hydrazides or Hydrazones: Typically, ethyl hydrazinoacetate or similar hydrazides serve as precursors to introduce the triazole ring.

- Aromatic Aldehydes or Ketones: o-Tolualdehyde or o-tolyl derivatives are used to introduce the o-tolyl substituent.

- Carboxylic Acid Esters: Ethyl esters are used to provide the carboxylate functionality at the 3-position of the triazole.

Cyclization Process

The cyclization to form the 1,2,4-triazole ring is often achieved by reacting hydrazides with formamide derivatives or amidine compounds under reflux conditions. This step forms the triazole heterocycle via intramolecular nucleophilic attack and ring closure.

Alkylation/N-Arylation

The N-1 position of the triazole is substituted with the o-tolyl group typically through nucleophilic substitution or coupling reactions. This can be achieved by:

- Direct reaction of the triazole intermediate with o-tolyl halides under basic conditions.

- Using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for arylation.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of Hydrazide | Reaction of ethyl chloroacetate with hydrazine hydrate | Ethyl hydrazinoacetate |

| 2 | Condensation with o-Tolualdehyde | Stirring in ethanol under reflux | Hydrazone intermediate |

| 3 | Cyclization | Heating with formamide or formamidine derivatives | 1,2,4-Triazole ring formation |

| 4 | N-Arylation | Reaction with o-tolyl halide, base, Pd-catalyst (if cross-coupling) | Introduction of o-tolyl group at N-1 |

| 5 | Purification | Recrystallization or chromatography | Pure Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate |

Research Findings and Optimization

- Reaction Yields: Reported yields for similar triazole carboxylates range from 60% to 85%, depending on reaction conditions and purification methods.

- Cyclization Conditions: Optimal cyclization is often achieved by refluxing in formamide or high-boiling solvents for 4–8 hours.

- N-Arylation Efficiency: Palladium-catalyzed methods provide higher regioselectivity and yields compared to direct nucleophilic substitution.

- Purity: Final compounds typically achieve ≥95% purity after recrystallization.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclization with Hydrazides | Hydrazides + Formamide | 6–8 h reflux | 65–75 | Simple setup, readily available reagents | Longer reaction time, moderate yields |

| Pd-Catalyzed N-Arylation | Triazole + o-tolyl halide + Pd catalyst | 3–6 h | 75–85 | High selectivity, good yields | Requires expensive catalyst, inert atmosphere |

| One-Pot Multi-Step Synthesis | Hydrazides + Aldehydes + Cyclization in one pot | 8–10 h | 60–70 | Reduced purification steps | Complex optimization, moderate yield |

Summary Table of Key Data

| Parameter | Value |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1245646-71-2 |

| Purity (Typical) | ≥95% |

| Typical Yield Range | 60–85% |

| Key Synthetic Steps | Hydrazide formation, cyclization, N-arylation, esterification |

| Common Solvents | Ethanol, formamide, pyridine |

| Catalysts | Pd-based catalysts (for N-arylation) |

Q & A

What are the established synthetic routes for Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step procedures, including cyclization and alkylation. For analogous triazole carboxylates (e.g., ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate), a common approach involves:

Hydrazone formation: Reacting substituted hydrazines with ethyl 2-chloroacetoacetate in acidic conditions .

Cyclization: Using ammonia gas or ammonium acetate to form the triazole ring .

N-alkylation: Introducing the o-tolyl group via reaction with o-tolyl halides in the presence of K₂CO₃ or similar bases in polar aprotic solvents (e.g., DMF) .

Key parameters include reaction time (e.g., 12–14 hours for alkylation steps ), temperature control (e.g., 0°C for exothermic steps), and purification via column chromatography .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Level: Basic

Methodological Answer:

¹H/¹³C NMR: Essential for confirming substituent positions and ester functionality. For example, the o-tolyl group’s aromatic protons appear as distinct multiplets (δ 7.2–7.5 ppm), while the ethyl ester’s quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) are diagnostic .

IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

X-ray Crystallography: Resolves spatial arrangements, such as dimerization via O···π-hole interactions observed in similar triazole derivatives .

Mass Spectrometry: Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

What biological activities are reported for structurally similar triazole carboxylates?

Level: Basic

Methodological Answer:

Analogous compounds (e.g., ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate) exhibit:

- Antifungal Activity: Inhibition of ergosterol biosynthesis in pathogens via triazole-mediated cytochrome P450 binding .

- Antibacterial Effects: Disruption of nucleic acid synthesis in Gram-positive bacteria .

- Cytostatic Potential: Growth inhibition in cancer cell lines (e.g., IC₅₀ values in μM range) through interference with microtubule assembly .

Comparative studies using structural analogs (e.g., methyl or chloro substitutions) reveal that methoxymethyl groups enhance bioactivity breadth compared to simpler substituents (e.g., similarity index = 0.73 for methyl vs. 0.58 for chloro analogs) .

How can contradictory biological activity data between studies be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from structural analogs with subtle substituent differences. To address this:

Comparative Structural Analysis: Use similarity indices (e.g., 0.73 for methyl vs. 0.58 for chloro analogs ) to assess substituent impact.

Dose-Response Validation: Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity).

Mechanistic Profiling: Employ enzyme inhibition assays (e.g., CYP51 for antifungals) to isolate target-specific effects .

Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., methoxymethyl groups correlate with broad-spectrum activity ).

What strategies optimize the synthetic yield of this compound?

Level: Advanced

Methodological Answer:

Catalyst Screening: Test Cu(I) catalysts for N-alkylation efficiency, as used in click chemistry for triazoles .

Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve alkylation yields compared to THF or ethanol .

Temperature Control: Maintain 0–5°C during exothermic steps (e.g., hydrazone formation) to minimize side reactions .

Purification Refinement: Use gradient elution in column chromatography (e.g., hexane:EtOAc ratios) to separate regioisomers .

Reported yields for analogs range from 35% (unoptimized) to 82% (optimized) .

How does crystallography aid in understanding structure-activity relationships (SAR) for this compound?

Level: Advanced

Methodological Answer:

X-ray crystallography reveals:

Dimerization Patterns: Self-assembled dimers via O···π-hole interactions, which may influence solubility and membrane permeability .

Torsional Angles: Substituent orientation (e.g., o-tolyl vs. p-tolyl) affects binding pocket compatibility in target enzymes .

Electron Density Maps: Identify reactive sites (e.g., triazole N3 for hydrogen bonding) critical for biological activity .

DFT calculations and Hirshfeld surface analysis further rationalize these interactions .

What computational approaches model the interactions of this compound with biological targets?

Level: Advanced

Methodological Answer:

Docking Simulations: Use AutoDock Vina to predict binding modes in CYP450 enzymes, focusing on triazole coordination to heme iron .

Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories to assess binding affinity .

QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett constants) with antifungal potency .

DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .

How do substituent variations at the triazole ring affect the compound’s mechanism of action?

Level: Advanced

Methodological Answer:

Electron-Withdrawing Groups (e.g., Cl): Enhance metabolic stability but reduce solubility, limiting bioavailability .

Electron-Donating Groups (e.g., methoxymethyl): Improve target binding (e.g., CYP51 inhibition ) but may increase off-target effects.

Aromatic Substituents (e.g., o-tolyl): Influence steric interactions in enzyme active sites, as seen in analogs with pyridyl groups .

Comparative studies show a 30% increase in antifungal activity for methoxymethyl vs. methyl substituents, attributed to enhanced hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.